molecular formula C9H15NO B15241569 3-(Dimethylamino)-1-(1-methylcyclopropyl)prop-2-EN-1-one

3-(Dimethylamino)-1-(1-methylcyclopropyl)prop-2-EN-1-one

Cat. No.: B15241569
M. Wt: 153.22 g/mol
InChI Key: RVBZUECVDQUALD-QPJJXVBHSA-N
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Description

3-(Dimethylamino)-1-(1-methylcyclopropyl)prop-2-EN-1-one is a chemical compound with a unique structure that includes a dimethylamino group, a methylcyclopropyl group, and a prop-2-en-1-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylamino)-1-(1-methylcyclopropyl)prop-2-EN-1-one typically involves the reaction of dimethylamine with a suitable precursor that contains the 1-methylcyclopropyl group and the prop-2-en-1-one moiety. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is carried out at a temperature range of 25-50°C. The reaction may also require a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Dimethylamino)-1-(1-methylcyclopropyl)prop-2-EN-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

3-(Dimethylamino)-1-(1-methylcyclopropyl)prop-2-EN-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic properties and its role in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Dimethylamino)-1-(1-methylcyclopropyl)prop-2-EN-1-one involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the cyclopropyl group may influence the compound’s conformational stability. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(Dimethylamino)-1-(1-methylcyclopropyl)prop-2-EN-1-ol: Similar structure but with a hydroxyl group instead of a ketone.

    3-(Dimethylamino)-1-(1-methylcyclopropyl)prop-2-EN-1-amine: Contains an amine group instead of a ketone.

Uniqueness

3-(Dimethylamino)-1-(1-methylcyclopropyl)prop-2-EN-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

This detailed article provides an overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C9H15NO

Molecular Weight

153.22 g/mol

IUPAC Name

(E)-3-(dimethylamino)-1-(1-methylcyclopropyl)prop-2-en-1-one

InChI

InChI=1S/C9H15NO/c1-9(5-6-9)8(11)4-7-10(2)3/h4,7H,5-6H2,1-3H3/b7-4+

InChI Key

RVBZUECVDQUALD-QPJJXVBHSA-N

Isomeric SMILES

CC1(CC1)C(=O)/C=C/N(C)C

Canonical SMILES

CC1(CC1)C(=O)C=CN(C)C

Origin of Product

United States

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